molecular formula C12H13N5 B2893091 3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole CAS No. 1921465-43-1

3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole

Cat. No.: B2893091
CAS No.: 1921465-43-1
M. Wt: 227.271
InChI Key: JQDKGOFXJZQJQL-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole is a heterocyclic compound that features a unique structure combining two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole typically involves the condensation of 3,5-dimethylpyrazole with appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with acetylacetone and hydrazine, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazole stands out due to its unique combination of two pyrazole rings, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-8-6-10(3)17(15-8)12-11-7-9(2)14-16(11)5-4-13-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDKGOFXJZQJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN3C2=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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